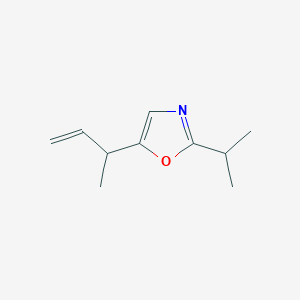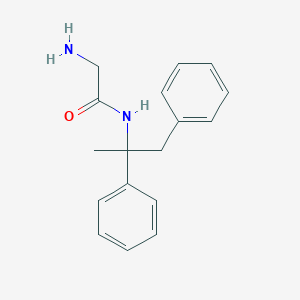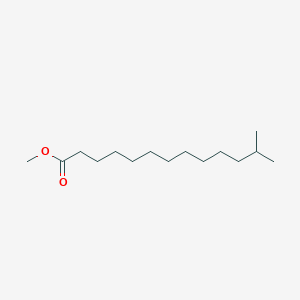
Methyl 12-methyltridecanoate
Descripción general
Descripción
Methyl 12-methyltridecanoate is a synthetic compound with a molecular weight of 242.4 Da . It is also known as iso-Tetradecanoic methyl ester . This compound is potentially used as a taxonomic marker, in iso-fatty acid studies, and as an internal standard .
Molecular Structure Analysis
The molecular formula of Methyl 12-methyltridecanoate is C15H30O2 . The monoisotopic mass is 242.224579 Da . For a more detailed molecular structure, you may refer to databases like ChemSpider or PubChem .Aplicaciones Científicas De Investigación
Taxonomic Marker
“Methyl 12-methyltridecanoate” can be used as a taxonomic marker . Taxonomic markers are substances that can be used to identify and classify organisms. The presence, absence, or variations in the levels of these markers can provide valuable information about the species or strain of an organism.
Iso-Fatty Acid Studies
This compound can be used in iso-fatty acid studies . Iso-fatty acids are branched-chain fatty acids where the methyl branch is located on an internal carbon atom. They are found in various organisms and have different biological activities. “Methyl 12-methyltridecanoate” can be used to study the properties, functions, and biosynthesis of iso-fatty acids.
Synthesis
“Methyl 12-methyltridecanoate” can be used in synthesis . It can serve as a starting material or intermediate in the synthesis of other compounds. The details of the specific reactions or products it is used in are not provided in the available sources.
Internal Standard
This compound can be used as an internal standard . In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, the blank and calibration standards in a chemical analysis. This substance can compensate for variations in sample size and instrument response, improving the accuracy and precision of results.
Research Grade Lipids
“Methyl 12-methyltridecanoate” is categorized under Branched FAME (Iso, Ante-iso) and is considered a research grade lipid . Research grade lipids are high-purity compounds used in a variety of research applications, including cell biology, lipidomics, and biochemistry.
Commercial Availability
“Methyl 12-methyltridecanoate” is commercially available and can be purchased for research purposes . The commercial availability of this compound facilitates its use in various research applications.
Mecanismo De Acción
Target of Action
Methyl 12-methyltridecanoate is a biosurfactant derived from Brevibacterium casei LS14 . It’s primarily used as a taxonomic marker, in iso-fatty acid studies, synthesis, and as an internal standard . .
Result of Action
It has been suggested that it enhances the biocompatibility of functionalized silver nanoparticles in vivo , indicating a potential role in nanoparticle delivery or stabilization.
Action Environment
The action of Methyl 12-methyltridecanoate may be influenced by various environmental factors. For instance, its efficacy as a biosurfactant could be affected by temperature, pH, and the presence of other compounds. Its stability may also be influenced by storage conditions .
Propiedades
IUPAC Name |
methyl 12-methyltridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESKWMKPOBWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199288 | |
| Record name | Methyl 12-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 12-methyltridecanoate | |
CAS RN |
5129-58-8 | |
| Record name | Methyl 12-methyltridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 12-methyltridecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 12-methyltridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 12-METHYLTRIDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B508508OUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Methyl 12-methyltridecanoate and why is its presence in Eriobotrya japonica L. significant?
A1: Methyl 12-methyltridecanoate is a fatty acid methyl ester (FAME) identified in the methanol extract of Eriobotrya japonica L. seed peels through Gas Chromatography-Mass Spectrometry (GC-MS) analysis []. While the study primarily focuses on identifying a wide range of compounds in Eriobotrya japonica L., the presence of Methyl 12-methyltridecanoate and other identified compounds contributes to the understanding of the plant's phytochemical profile. Further research is needed to elucidate the specific biological activity and potential applications of Methyl 12-methyltridecanoate within the broader context of Eriobotrya japonica L.'s medicinal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



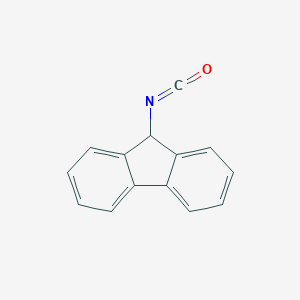

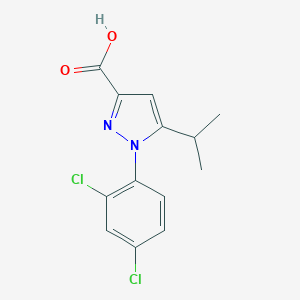
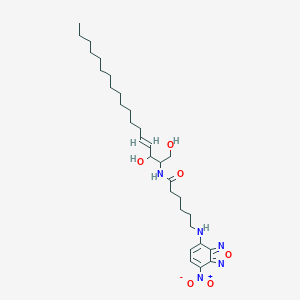
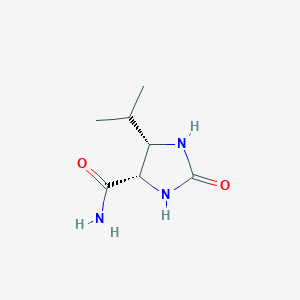
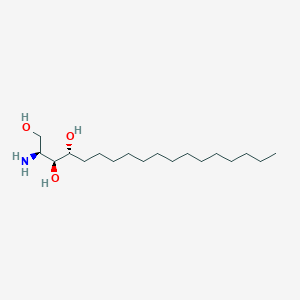



![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

